(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone is a complex organic compound with a unique structure that combines a chlorophenyl group, a hydroxy-methoxyphenyl group, and a dimethylindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzaldehyde with 2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-one under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, industrial processes may employ advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indolinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-one
- 4-chlorobenzaldehyde
- 2-methoxy-5-(phenylamino)methylphenol
Uniqueness
(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C24H22ClNO3 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2H-indol-1-yl]methanone |
InChI |
InChI=1S/C24H22ClNO3/c1-24(2)19-6-4-5-7-20(19)26(23(28)15-8-10-16(25)11-9-15)22(24)18-14-17(29-3)12-13-21(18)27/h4-14,22,27H,1-3H3 |
InChI Key |
QMVZVLZPRVWRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.